molecular formula C6H8N2O B2846042 2-(5-Oxopyrrolidin-3-yl)acetonitrile CAS No. 1784794-72-4

2-(5-Oxopyrrolidin-3-yl)acetonitrile

Cat. No. B2846042
CAS RN: 1784794-72-4
M. Wt: 124.143
InChI Key: LHBWKHZXTZCMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a chemical compound with the CAS Number: 1784794-72-4 . It has a molecular weight of 124.14 and its IUPAC name is 2-(5-oxopyrrolidin-3-yl)acetonitrile . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 2-(5-Oxopyrrolidin-3-yl)acetonitrile is 1S/C6H8N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1,3-4H2,(H,8,9) . This indicates that the compound has a five-membered pyrrolidine ring with an oxo group at the 5th position and an acetonitrile group attached to it .


Physical And Chemical Properties Analysis

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a powder in physical form . It has a molecular weight of 124.14 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Self-Consistent Spectrophotometric Basicity Scale

A study developed a self-consistent spectrophotometric basicity scale in acetonitrile, involving various bases including pyridine and DBU, to understand relative basicities across a broad pKa range. This scale helps in the quantitative assessment of basicity, crucial for reactions involving bases in organic synthesis (Kaljurand et al., 2000).

Cobalt(II)-Mediated Synthesis

Research highlighted a convenient route for the synthesis of complex organic molecules through cobalt(II)-mediated oxidative cyclization in acetonitrile, demonstrating acetonitrile's role as a solvent in facilitating complex chemical reactions (Garza-Ortiz et al., 2013).

Alkyne Coupling Reactions

A study on iron(II) complexes showed the use of acetonitrile in mediating highly chemo- and regioselective alkyne coupling reactions, leading to the formation of complex organic structures, indicating its utility in organic synthesis (Ferré et al., 2002).

Lanthanide Ion Complexes

Research on lanthanide ion complexes with acetonitrile discussed the development of luminescent materials, highlighting the potential application of such complexes in the fields of materials science and sensor technology (de Bettencourt-Dias et al., 2007).

Fluorescent Chemosensors

A fluorescent sensor for Zn(2+) developed using acetonitrile as a solvent showcased the potential of such sensors in environmental monitoring and analytical chemistry, demonstrating acetonitrile's role in the synthesis and application of chemosensors (Li et al., 2014).

Novel Synthesis Methods

Studies have utilized acetonitrile in the development of novel synthesis methods for complex organic molecules, such as the Mn(OAc)3-mediated synthesis of the tetracyclic core of tronocarpine, highlighting its utility in innovative organic synthesis approaches (Magolan & Kerr, 2006).

Safety and Hazards

The safety information for 2-(5-Oxopyrrolidin-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(5-oxopyrrolidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBWKHZXTZCMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Oxopyrrolidin-3-yl)acetonitrile

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